molecular formula C20H26BrNO4S2 B11562715 3-[(4-bromophenyl)sulfonyl]-N,N-dibutylbenzenesulfonamide

3-[(4-bromophenyl)sulfonyl]-N,N-dibutylbenzenesulfonamide

Cat. No.: B11562715
M. Wt: 488.5 g/mol
InChI Key: GYTHBEFJPGLFFT-UHFFFAOYSA-N
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Description

3-(4-BROMOBENZENESULFONYL)-N,N-DIBUTYLBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOBENZENESULFONYL)-N,N-DIBUTYLBENZENE-1-SULFONAMIDE typically involves the reaction of 4-bromobenzenesulfonyl chloride with N,N-dibutylbenzene-1-sulfonamide. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of 3-(4-BROMOBENZENESULFONYL)-N,N-DIBUTYLBENZENE-1-SULFONAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOBENZENESULFONYL)-N,N-DIBUTYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted sulfonamides with various functional groups.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include sulfinamides.

Scientific Research Applications

3-(4-BROMOBENZENESULFONYL)-N,N-DIBUTYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N,N-DIBUTYLBENZENE-1-SULFONAMIDE involves the inhibition of specific enzymes by binding to their active sites. The sulfonamide moiety mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl Chloride: Used as a precursor in the synthesis of sulfonamides.

    N,N-Dibutylbenzenesulfonamide: A related sulfonamide with different substituents.

    Sulfanilamide: A classic sulfonamide antibiotic.

Uniqueness

3-(4-BROMOBENZENESULFONYL)-N,N-DIBUTYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of a bromobenzene sulfonyl group and a dibutylbenzene sulfonamide moiety.

Properties

Molecular Formula

C20H26BrNO4S2

Molecular Weight

488.5 g/mol

IUPAC Name

3-(4-bromophenyl)sulfonyl-N,N-dibutylbenzenesulfonamide

InChI

InChI=1S/C20H26BrNO4S2/c1-3-5-14-22(15-6-4-2)28(25,26)20-9-7-8-19(16-20)27(23,24)18-12-10-17(21)11-13-18/h7-13,16H,3-6,14-15H2,1-2H3

InChI Key

GYTHBEFJPGLFFT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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